

Boiling point of Ethyl (E)-oct-2-enoate

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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

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An In-depth Technical Guide to the Boiling Point of Ethyl (E)-oct-2-enoate

This technical guide provides a comprehensive overview of the boiling point of **Ethyl (E)-oct-2-enoate**, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for boiling point determination, and a logical workflow for this process.

Physicochemical Properties

Ethyl (E)-oct-2-enoate is an organic compound, specifically a fatty acid ethyl ester.^[1] Its physical and chemical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The boiling point is a key indicator of its volatility and is essential data for distillation-based purification methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Ethyl (E)-oct-2-enoate**. The boiling point is provided at both standard atmospheric pressure and under reduced pressure, which is common for compounds of this molecular weight to prevent decomposition at high temperatures.

Property	Value	Source
Boiling Point	191.00 to 192.00 °C	The Good Scents Company[2]
(at 760.00 mm Hg)		
Boiling Point	94.00 °C	PubChem[3], The Good Scents Company[2]
(at 30.00 mm Hg)		
Molecular Formula	C ₁₀ H ₁₈ O ₂	PubChem[3], The Good Scents Company[2], Stenutz[4]
Molecular Weight	170.25 g/mol	PubChem[3], The Good Scents Company[2], Stenutz[4]
CAS Number	7367-82-0	The Good Scents Company[2], Stenutz[4]
Density	0.883 g/mL	Stenutz[4]
Refractive Index	1.438 to 1.442 (@ 20.00 °C)	The Good Scents Company[2]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Accurate determination is critical for compound identification and purification. Two standard methods are detailed below.

Method 1: Thiele Tube Method (Micro-scale)

This method is ideal for small sample quantities (less than 0.5 mL).[6]

Apparatus:

- Thiele tube
- High-temperature mineral oil

- Thermometer (-10 to 250 °C)
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Bunsen burner or micro-burner

Procedure:

- Sample Preparation: Fill the small test tube to about half-full with **Ethyl (E)-oct-2-enoate**.[\[6\]](#)
- Capillary Insertion: Place the capillary tube into the test tube with the open end down.[\[6\]](#)
- Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.[\[6\]](#)
- Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil in the main body of the tube. Heat the side arm of the Thiele tube gently and continuously with a burner.[\[6\]](#)
- Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a vigorous and continuous stream of bubbles is observed.[\[6\]](#)
- Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[\[6\]](#) Record this temperature.

Method 2: Simple Distillation (Macro-scale)

This method is suitable when a larger quantity of the substance (at least 5 mL) is available and can simultaneously serve as a purification step.[\[6\]](#)

Apparatus:

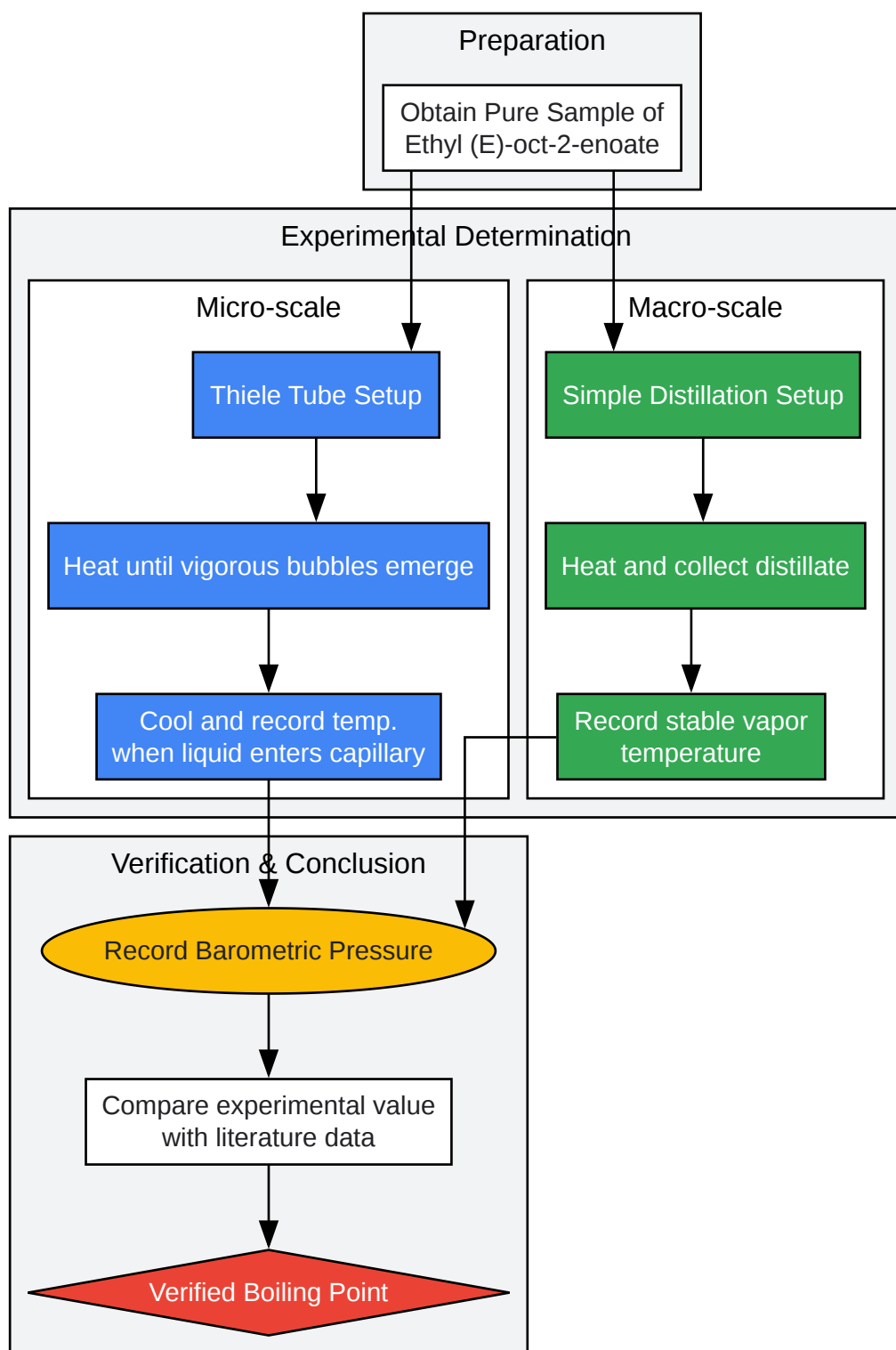
- Distillation flask (round-bottom)
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle or sand bath
- Boiling chips or magnetic stir bar
- Clamps and stands

Procedure:

- Setup: Assemble a simple distillation apparatus. Place at least 5 mL of **Ethyl (E)-oct-2-enoate** and a few boiling chips into the distillation flask.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.^[6]
- Heating: Begin heating the flask. The liquid will eventually boil, and its vapor will rise and enter the condenser.
- Equilibrium: The temperature on the thermometer will rise and then stabilize. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the liquid.^[6]
- Data Recording: Record the stable temperature reading as the boiling point. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.

Logical Workflow

The following diagram illustrates the logical workflow for the determination and verification of the boiling point of **Ethyl (E)-oct-2-enoate**.



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Caption: Logical workflow for boiling point determination.

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- To cite this document: BenchChem. [Boiling point of Ethyl (E)-oct-2-enoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029647#boiling-point-of-ethyl-e-oct-2-enoate]

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